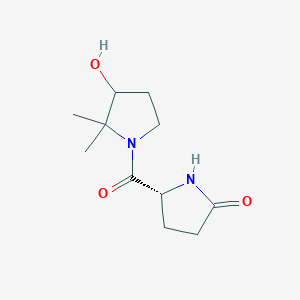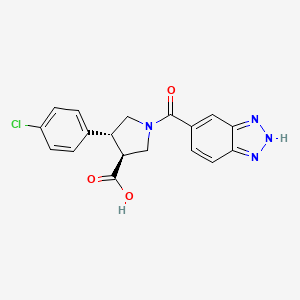![molecular formula C19H23NO3 B7336289 (3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7336289.png)
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies.
Scientific Research Applications
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid has been shown to have potential therapeutic applications in the treatment of cancer. It works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in the production of rRNA, which is essential for the growth and survival of cancer cells. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the production of rRNA, which leads to a decrease in protein synthesis and cell growth. It also induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has been shown to have a relatively low toxicity profile, with minimal effects on normal cells.
Advantages and Limitations for Lab Experiments
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against a variety of cancer types, making it a useful tool for cancer research. However, this compound is not without its limitations. It is a relatively new compound and its long-term effects are not yet fully understood. Additionally, it may not be effective against all types of cancer and may have limited efficacy in certain patient populations.
Future Directions
There are several future directions for research on (3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid. One area of focus is the development of combination therapies that incorporate this compound with other cancer treatments. Another area of research is the identification of biomarkers that can predict patient response to this compound. Finally, there is ongoing research on the development of more potent and selective inhibitors of RNA polymerase I transcription.
Synthesis Methods
The synthesis of (3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid involves several steps, including the condensation of 2-cyclohexen-1-ylacetic acid with N-phenyl-2-pyrrolidinone, followed by a series of reactions to form the final product. The synthesis process is complex and requires specialized knowledge and equipment.
Properties
IUPAC Name |
(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(11-14-7-3-1-4-8-14)20-12-16(17(13-20)19(22)23)15-9-5-2-6-10-15/h2,5-7,9-10,16-17H,1,3-4,8,11-13H2,(H,22,23)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQTHPMPWTCIZ-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[(1R,2R)-2-phenylcyclopropyl]methyl]-4-(1H-pyrazol-4-yl)piperidine](/img/structure/B7336208.png)
![N,3-dimethyl-N-[(1S,2R)-2-(trifluoromethyl)cyclohexyl]triazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7336230.png)

![(3S)-2-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336240.png)
![(2S)-2-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepine-4-carbonyl)-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336242.png)
![1-tert-butyl-N-[(2S)-2,3-dihydroxypropyl]-N-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B7336243.png)
![2-cyclopropyl-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7336252.png)
![1-(4-hydroxycyclohexyl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7336269.png)
![N-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-pyrazol-1-ylpyrrolidine-1-carboxamide](/img/structure/B7336273.png)

![1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]-1-(1-thiophen-2-ylethyl)urea](/img/structure/B7336278.png)
![3,3-dimethyl-N-[(1R,2R)-2-methylsulfonylcyclohexyl]-2-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7336285.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B7336291.png)
